![molecular formula C12H22O3Si B2445973 [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane CAS No. 68323-30-8](/img/structure/B2445973.png)

[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane

Descripción general

Descripción

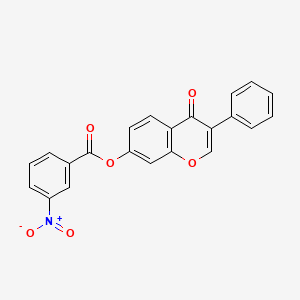

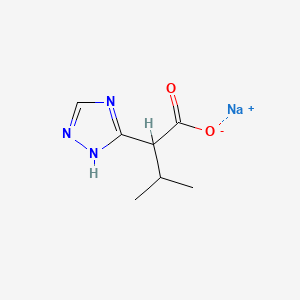

“2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane” is a chemical compound with the molecular formula C12H22O3Si . It has a molecular weight of 242.39 .

Molecular Structure Analysis

The molecular structure of this compound includes a bicyclic heptane structure attached to an ethyl group, which is further attached to a trimethoxysilane group .Physical And Chemical Properties Analysis

This compound has a density of 1.008g/cm³ . Its melting point is less than 0°C, and it has a boiling point of 255.043°C at 760 mmHg . The compound also has a refractive index of 1.47 .Aplicaciones Científicas De Investigación

Swern Oxidation and Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione

The compound can undergo Swern oxidation to yield bicyclo[2.2.1]hept-5-ene-2,3-dione. This process involves the conversion of the vicinal cis-diol functionality in the compound to an α-diketone. Bicyclo[2.2.1]hept-5-ene-2,3-dione is a valuable intermediate in organic synthesis and can be used for further functionalization or as a building block for more complex molecules .

Host Molecule Synthesis

Bicyclo[2.2.1]heptane skeletons, including the one present in our compound, serve as useful building blocks for constructing molecular architectures with concavity. Researchers have explored the synthesis of host molecules using these skeletons. The negative electrostatic potential field of pyrazine rings, in particular, has been harnessed for this purpose .

Ring-Opening Reactions

Interestingly, when pyrazine-fused congeners (related compounds with pyrazine rings) undergo Swern oxidation, an unexpected ring-opening reaction occurs. This finding highlights the reactivity of these compounds and opens up possibilities for designing novel structures through controlled ring-opening processes .

Dioxiranes and Sulfonamides

In related work, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin led to the formation of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes. These compounds have potential applications in organic synthesis and catalysis .

Safety and Hazards

When handling this compound, it’s important to avoid contact with skin and eyes as it may cause irritation . Good ventilation should be maintained during operation. Personal protective equipment such as gloves and protective glasses should be used . It should be kept away from sources of ignition and high temperatures .

Mecanismo De Acción

Target of Action

Silane-based compounds are generally known to interact with a variety of substrates .

Mode of Action

It is known that silane-based compounds can modify the surface of substrates to improve the dispersion of nanoparticles . They can also be used as adhesion promoters by treating the precursor material with epoxy silanes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)trimethoxysilane. For instance, the compound should be stored under inert gas and should avoid moisture as it can cause decomposition . The compound is a colorless to almost colorless clear liquid with a density of 0.99 g/mL at 20 °C (lit.) .

Propiedades

IUPAC Name |

2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-trimethoxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3Si/c1-13-16(14-2,15-3)7-6-12-9-10-4-5-11(12)8-10/h4-5,10-12H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCVNBXWMQMKGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1CC2CC1C=C2)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625358 | |

| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |

CAS RN |

63103-84-4 | |

| Record name | [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2445894.png)

![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)

![[3-Amino-5-[(2-chlorophenyl)amino]-4-(phenylsulfonyl)thien-2-yl](3-methoxyphenyl)methanone](/img/structure/B2445900.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)

![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)